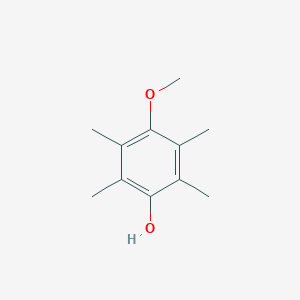

4-Methoxy-2,3,5,6-tetramethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,5,6-tetramethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-6-8(3)11(13-5)9(4)7(2)10(6)12/h12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZDIWQOKINQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558777 | |

| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19587-93-0 | |

| Record name | 4-Methoxy-2,3,5,6-tetramethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,5,6-tetramethylphenol

Audience: Researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Identity

The compound with the common name 4-Methoxy-2,3,5,6-tetramethylphenol is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) under the same name: This compound . This name accurately describes its molecular structure, which consists of a phenol ring substituted with a methoxy group at the fourth position and methyl groups at the second, third, fifth, and sixth positions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Monoisotopic Mass | 180.115029749 Da | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| CAS Number | 19587-93-0 | [1] |

Experimental Protocols: Synthesis

A general workflow for a potential synthesis and characterization is outlined in the diagram below.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in published literature detailing the biological activities or the involvement of this compound in any specific signaling pathways. Phenolic compounds as a class are known for a wide range of biological activities, including antioxidant properties. For example, simpler methoxyphenols are used as polymerization inhibitors and in dermatology.[2] Related compounds, such as certain 4-substituted-2-methoxyphenols, have been investigated for their potential as building blocks for bioactive biphenyls.[3]

Given the structure of this compound, a logical starting point for investigation would be to screen it for antioxidant, anti-inflammatory, and cytotoxic activities. The workflow for such a screening process is depicted below.

Conclusion

This compound is a well-defined chemical entity whose biological and pharmacological properties are yet to be extensively explored. The data presented in this guide provides a foundational understanding of its chemical identity and physicochemical properties. The proposed workflows for its synthesis, characterization, and biological screening offer a roadmap for future research endeavors. Further investigation is warranted to uncover the potential applications of this compound in materials science, pharmacology, and other areas of chemical research.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol, a valuable compound in various research and development applications, including its role as an intermediate in the synthesis of antioxidants and vitamin E analogs. This document details the primary synthesis pathway, experimental protocols, and relevant data.

Introduction

This compound, also known as 4-methoxydurenol, is a substituted phenol characterized by a methoxy group and four methyl groups on the benzene ring. Its highly substituted nature imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.

Primary Synthesis Pathway: Selective Mono-O-Methylation of 2,3,5,6-Tetramethylhydroquinone

The principal and most direct route for the synthesis of this compound is the selective mono-O-methylation of 2,3,5,6-tetramethylhydroquinone (durohydroquinone). This reaction involves the introduction of a single methyl group onto one of the hydroxyl moieties of the starting material.

The general transformation is depicted in the following reaction scheme:

Caption: General synthesis pathway for this compound.

Several methylating agents and reaction conditions can be employed for this transformation. The choice of reagents can influence the reaction's efficiency, selectivity, and overall yield. Common methylating agents include dimethyl sulfate and methyl iodide, typically used in the presence of a base. Alternatively, methanol can be used in an acid-catalyzed reaction.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols are based on established methods for the mono-O-methylation of hydroquinones and related phenols. These can be adapted and optimized for the target molecule.

Method 1: Methylation using Methyl Iodide and Potassium Hydroxide

This method is a solvent-free approach that has been shown to be effective for the methylation of various alcohols and phenols.

Experimental Workflow:

Caption: Workflow for methylation using methyl iodide and KOH.

Detailed Protocol:

-

In a round-bottom flask, combine 2,3,5,6-tetramethylhydroquinone (1.0 eq) and powdered potassium hydroxide (1.2 eq).

-

To this solid mixture, add an excess of methyl iodide (4.0 eq).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Method 2: Methylation using Dimethyl Sulfate and a Base

This is a more traditional and widely used method for the methylation of phenols.

Experimental Workflow:

physical and chemical properties of 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Methoxy-2,3,5,6-tetramethylphenol is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and structurally similar molecules. Where specific data is unavailable, this is explicitly stated.

Introduction

This compound is a substituted phenolic compound with potential applications in various fields of chemical and biomedical research. Its structure, featuring a methoxy group and four methyl groups on the phenol ring, suggests the possibility of interesting chemical reactivity and biological activity. This technical guide aims to provide a thorough understanding of its physical and chemical properties, potential synthetic routes, analytical methods for its characterization, and its putative biological activities based on current knowledge of related phenolic compounds.

Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| CAS Number | 19587-93-0 | [1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, based on its structure, the expected spectral characteristics can be predicted.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), the aromatic proton (if any, likely a singlet), and the methyl group protons (multiple singlets, ~2.2 ppm). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methyl carbons (~15-25 ppm). The carbon bearing the hydroxyl group will be shifted downfield. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (180.24 m/z). Fragmentation patterns would likely involve the loss of methyl and methoxy groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-O stretching for the ether and phenol (~1000-1260 cm⁻¹). |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on common organic chemistry reactions for the formation of substituted phenols and ethers. A potential method could involve the methylation of 2,3,5,6-tetramethylhydroquinone.

Hypothetical Synthesis Workflow

Hypothetical Purification and Analysis Workflow

Potential Biological Activities

Specific studies on the biological activities of this compound are not currently available. However, based on the activities of structurally related methoxyphenolic compounds, it is plausible to hypothesize its potential as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy and methyl groups, on the aromatic ring can enhance this activity by stabilizing the resulting phenoxyl radical. It is hypothesized that this compound could exhibit antioxidant effects through similar mechanisms.

Anti-inflammatory Activity

Many phenolic compounds have demonstrated anti-inflammatory properties. The potential anti-inflammatory action of this compound could be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Potential Signaling Pathway Interactions

Based on the known mechanisms of other anti-inflammatory phenolic compounds, this compound could potentially modulate the NF-κB and MAPK signaling pathways.

Hypothetical Modulation of NF-κB and MAPK Pathways

Conclusion and Future Directions

This compound represents an intriguing molecule for further scientific investigation. While current direct experimental data is limited, its chemical structure suggests a strong potential for antioxidant and anti-inflammatory activities. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol and complete characterization data (NMR, MS, IR, melting point, etc.).

-

In Vitro Biological Evaluation: Conducting a comprehensive assessment of its antioxidant capacity using various assays (e.g., DPPH, ABTS, ORAC) and evaluating its anti-inflammatory effects in relevant cell-based models (e.g., LPS-stimulated macrophages).

-

Mechanism of Action Studies: Investigating its impact on key signaling pathways such as NF-κB and MAPK to elucidate the molecular mechanisms underlying its potential biological activities.

-

Drug Development Potential: Exploring its potential as a lead compound for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Antioxidant Potential of 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 4-Methoxy-2,3,5,6-tetramethylphenol (TMMP). While not as potent as the well-known antioxidant α-tocopherol (a form of Vitamin E), TMMP serves as a valuable model compound for understanding the structure-activity relationships of phenolic antioxidants. This document details its radical scavenging capabilities, the underlying mechanisms of action, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound, a synthetic phenolic compound, has been investigated for its antioxidant properties, primarily as a chain-breaking antioxidant. Its structure, featuring a phenol ring with four methyl groups and a para-methoxy group, provides a unique platform to study the electronic and steric effects on antioxidant efficacy. The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative stress.

Antioxidant Mechanism of Action

The principal antioxidant action of this compound involves the donation of its phenolic hydrogen atom to a peroxyl radical (ROO•), a key player in lipid peroxidation. This reaction, known as hydrogen atom transfer (HAT), generates a stable phenoxyl radical and a hydroperoxide, thus breaking the chain of oxidative damage.

The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant's effectiveness. While the electron-donating methyl and methoxy groups are expected to stabilize the radical, stereoelectronic factors come into play. In TMMP, the steric hindrance from the ortho-methyl groups forces the methoxy group to twist out of the plane of the aromatic ring. This conformation prevents the p-type lone pair of electrons on the methoxy oxygen from effectively overlapping with the aromatic π-system, thus reducing the resonance stabilization of the phenoxyl radical.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This structural constraint is the primary reason for its lower antioxidant activity compared to α-tocopherol, where the chroman ring system maintains a more favorable orientation of the para-oxygen lone pair.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Figure 1. Hydrogen atom transfer mechanism of this compound.

Quantitative Antioxidant Activity

The antioxidant activity of TMMP has been quantified primarily through the inhibited autoxidation of styrene assay, which measures the rate constant for the reaction with peroxyl radicals.

| Compound | Rate Constant (kinh) (M-1s-1) at 30°C | Reference Compound | Rate Constant (kinh) (M-1s-1) at 30°C |

| This compound (TMMP) | 3.9 x 105[4] | α-Tocopherol | 32 x 105[4] |

| Pentamethylphenol | 3.6 x 105[4] | 2,2,5,7,8-Pentamethyl-6-hydroxychroman (PMHC) | 21.4 x 105[2] |

Table 1: Peroxyl Radical Scavenging Rate Constants.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of antioxidant potential. Below are methodologies for key assays.

Inhibited Autoxidation of Styrene

This assay provides a quantitative measure of the rate at which an antioxidant scavenges peroxyl radicals.

-

Materials: Styrene, chlorobenzene (solvent), 2,2′-azobis(isobutyronitrile) (AIBN) (radical initiator), this compound (test compound).

-

Procedure:

-

A solution of styrene (e.g., 4.3 M) and AIBN (e.g., 0.05 M) in chlorobenzene is prepared.[4]

-

The solution is placed in a reaction vessel equipped with an oxygen-uptake apparatus at a constant temperature (e.g., 30°C).[4]

-

The autoxidation is initiated by the thermal decomposition of AIBN, and the rate of oxygen consumption is monitored.

-

A known concentration of TMMP (e.g., ~3–8 µM) is added to the solution.[13]

-

The rate of oxygen uptake during the inhibited period is measured and compared to the uninhibited rate to calculate the rate constant of inhibition (kinh).[4]

-

Figure 2. Workflow for the inhibited autoxidation of styrene assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The following is a general protocol adaptable for TMMP.

-

Materials: DPPH, methanol or ethanol (solvent), this compound (test compound), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of TMMP in methanol.

-

In a 96-well plate, add a specific volume of each TMMP dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[21]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The following is a general protocol adaptable for TMMP.

-

Materials: ABTS, potassium persulfate, methanol or ethanol (solvent), this compound (test compound), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]

-

Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.[6]

-

Prepare serial dilutions of TMMP in methanol.

-

In a 96-well plate, add a specific volume of each TMMP dilution to the wells.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).[1]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

-

Cellular Antioxidant Activity and Signaling Pathways

Currently, there is a lack of published data on the cellular antioxidant activity of this compound and its effects on signaling pathways such as the Nrf2/ARE pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification enzymes.

Future research should focus on evaluating TMMP in cellular models to determine its bioavailability and its ability to mitigate intracellular oxidative stress.

Figure 3. The Nrf2/ARE signaling pathway, a potential target for antioxidant compounds.

Conclusion and Future Directions

This compound is a moderately effective radical-scavenging antioxidant. Its primary value lies in its use as a model compound to elucidate the impact of stereoelectronic effects on the antioxidant activity of phenolic compounds. The quantitative data on its peroxyl radical scavenging rate constant provides a benchmark for its efficacy.

To fully characterize its antioxidant potential, future research should be directed towards:

-

Performing standardized DPPH and ABTS assays to determine its IC50 values.

-

Conducting cellular antioxidant assays (e.g., using DCFH-DA) to assess its activity in a biological context.

-

Investigating its potential to modulate the Nrf2 signaling pathway and induce the expression of endogenous antioxidant enzymes.

Such studies will provide a more complete picture of the antioxidant profile of this compound and its potential utility in the field of drug development and oxidative stress research.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Entropic and enthalpic effects of 4-methoxy substitution in phenoxyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. srd.nist.gov [srd.nist.gov]

- 13. Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 15. Research Portal [bia.unibz.it]

- 16. mdpi.com [mdpi.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 19. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Elusive Genesis of 4-Methoxy-2,3,5,6-tetramethylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5,6-tetramethylphenol, a polysubstituted aromatic compound, presents a unique molecular architecture of significant interest in medicinal and synthetic chemistry. Its structure, featuring a phenol ring fully substituted with four methyl groups and a methoxy group, suggests potential for novel biological activities and applications as a versatile chemical intermediate. Despite its presence in chemical databases under the CAS number 19587-93-0, a comprehensive, in-depth guide to its initial discovery and synthesis is hampered by the absence of a readily identifiable primary scientific publication detailing its first preparation and characterization.

This technical whitepaper aims to provide a consolidated overview of the available information on this compound and related compounds. Due to the lack of a primary discovery article, this guide will focus on presenting its known properties, proposing a plausible synthetic pathway based on established organic chemistry principles, and discussing its potential, yet unelucidated, roles in biological signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 19587-93-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₆O₂ | - |

| Molecular Weight | 180.24 g/mol | - |

| Appearance | (Not specified in available literature) | - |

| Melting Point | (Not specified in available literature) | - |

| Boiling Point | (Not specified in available literature) | - |

| Solubility | (Not specified in available literature) | - |

Table 1: Physicochemical Properties of this compound

Proposed Synthetic Pathway

In the absence of a documented experimental protocol for the synthesis of this compound, a hypothetical synthetic route can be conceptualized based on standard organic synthesis methodologies for substituted phenols. A plausible approach would involve the methylation of a pre-existing tetramethylphenol derivative.

The logical workflow for such a synthesis is depicted in the following diagram:

Figure 1: Proposed Synthetic Workflow for this compound

Detailed Hypothetical Experimental Protocol:

Objective: To synthesize this compound from 2,3,5,6-tetramethylphenol.

Materials:

-

2,3,5,6-Tetramethylphenol

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Deprotonation: To a solution of 2,3,5,6-tetramethylphenol in a suitable anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature under inert atmosphere. The mixture is stirred until the deprotonation is complete, forming the corresponding phenoxide.

-

Methylation: The methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise to the reaction mixture. The reaction is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the chosen reagents and solvent) for a specified period. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound would then be purified by a suitable method such as column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other biologically active phenols suggests potential areas for investigation. The presence of a hindered phenolic hydroxyl group and a methoxy group on a fully substituted benzene ring could impart interesting antioxidant, anti-inflammatory, or cytotoxic properties.

The logical relationship for investigating the potential biological activity of this compound is outlined below:

Figure 2: Logical Workflow for Investigating the Biological Activity of this compound

Conclusion and Future Directions

This compound remains a compound of interest with an unwritten history of its discovery. While its existence is confirmed, the absence of a primary publication detailing its synthesis and characterization presents a significant gap in the scientific literature. The proposed synthetic route provides a viable starting point for its preparation in the laboratory. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic and analytical characterization. Subsequently, a thorough investigation into its biological activities, guided by the logical workflow presented, could unveil novel therapeutic potentials. The elucidation of its synthesis and biological profile would be a valuable contribution to the fields of organic and medicinal chemistry.

A Theoretical Deep Dive into 4-Methoxy-2,3,5,6-tetramethylphenol: A Surrogate-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on 4-Methoxy-2,3,5,6-tetramethylphenol are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on established theoretical methodologies and data from structurally analogous hindered phenols and methoxyphenols. The presented quantitative data should be interpreted as representative examples to illustrate the expected outcomes of such studies on the target molecule.

Introduction: The Promise of a Hindered Phenol

This compound belongs to the class of hindered phenols, which are known for their significant antioxidant properties. The strategic placement of methyl and methoxy groups on the phenolic ring is anticipated to modulate its electronic and steric characteristics, influencing its efficacy as a radical scavenger. Theoretical and computational chemistry offer powerful tools to elucidate the structure-activity relationships of such molecules, providing insights crucial for drug design and development. This guide outlines the common theoretical approaches, expected quantitative data, and conceptual frameworks for the comprehensive analysis of this compound.

Core Theoretical Concepts and Methodologies

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is governed by several key molecular properties that can be accurately predicted using quantum chemical calculations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size.[1] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable method for these types of investigations.[2][3]

Key Antioxidant Mechanisms

Three primary mechanisms are considered for the radical scavenging activity of phenols:[2][3][4]

-

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical. This is often the most favored mechanism in the gas phase and non-polar solvents.[4]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then deprotonates.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. This mechanism is more prevalent in polar solvents.[4]

Predicted Molecular Properties and Data Presentation

The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound, with representative values drawn from studies on similar phenolic antioxidants.

Table 1: Calculated Thermodynamic Parameters for Antioxidant Activity (Representative Values)

| Parameter | Description | Gas Phase (kcal/mol) | Water (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation. | ~80-90 | ~80-90 |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for single electron transfer. | ~150-160 | ~120-130 |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the deprotonation of the phenol. | ~330-340 | ~260-270 |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of the phenoxide anion. Lower values in water suggest the favorability of the initial step in the SPLET mechanism. | ~340-350 | ~25-35 |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron donation from the phenoxide anion. | ~80-90 | ~100-110 |

Note: These values are illustrative and would need to be specifically calculated for this compound.

Table 2: Calculated Quantum Chemical Descriptors (Representative Values)

| Descriptor | Description | Value (a.u.) |

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the outermost electron-containing orbital. Higher values are associated with a greater electron-donating ability. | ~ -0.20 to -0.25 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the first vacant orbital. | ~ -0.05 to 0.05 |

| HOMO-LUMO Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower stability. | ~ 0.15 to 0.30 |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~ 1.5 to 2.5 Debye |

| Global Hardness (η) | A measure of the resistance to charge transfer. | ~ 0.07 to 0.15 |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity to accept electrons. | ~ 6.5 to 14.0 |

Experimental and Computational Protocols

Computational Methodology

A typical computational protocol for the theoretical study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[2][3]

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.

-

Calculation of Molecular Properties: Using the optimized geometry, various electronic properties are calculated, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

-

Modeling of Radical Scavenging Mechanisms: The reaction enthalpies for the HAT, SET-PT, and SPLET mechanisms are calculated to determine the most probable antioxidant pathway in different environments (gas phase and with a solvent model).

-

Solvent Effects: To simulate a more realistic biological environment, calculations are often repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]

Synthesis and Characterization (Hypothetical)

While this guide focuses on theoretical studies, a complete investigation would involve the synthesis and experimental validation of the compound's properties. A plausible synthetic route could involve the methylation of a suitable precursor phenol. Characterization would typically employ techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Antioxidant Assays: Experimental validation of antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[6]

Mandatory Visualizations

Workflow for Theoretical Analysis

Caption: Workflow of a typical theoretical study on a phenolic antioxidant.

Signaling Pathway of Antioxidant Action

Caption: Conceptual diagram of the primary antioxidant mechanisms.

Conclusion

While direct experimental and theoretical data for this compound remains to be published, the established computational methodologies provide a robust framework for its in-depth analysis. Based on the principles of hindered phenols, it is hypothesized that this molecule will exhibit significant antioxidant activity, likely through the hydrogen atom transfer mechanism. The electron-donating nature of the methyl and methoxy groups is expected to lower the O-H bond dissociation enthalpy, facilitating radical scavenging. Future theoretical studies, following the protocols outlined in this guide, will be invaluable in quantifying its antioxidant potential and guiding its development for therapeutic applications.

References

- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

4-Methoxy-2,3,5,6-tetramethylphenol: A Technical Overview of Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Methoxy-2,3,5,6-tetramethylphenol, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also presents generalized experimental protocols for determining the solubility of phenolic compounds.

Physicochemical Properties

This compound is a substituted phenol with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 19587-93-0 |

Solubility Determination: A Generalized Experimental Protocol

The following section outlines a common methodology for determining the solubility of phenolic compounds, which can be adapted for this compound. The shake-flask method coupled with gravimetric analysis is a widely used technique.

Experimental Workflow: Shake-Flask Solubility Determination

A generalized workflow for this method is presented below.

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed, temperature-controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials

-

Oven or vacuum desiccator

2. Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath and agitate at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The solubility is calculated by determining the mass of the dissolved solid in the known volume of the solvent and is typically expressed in units such as g/100 mL or mol/L.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in specific signaling pathways or its detailed biological activity. Research on the biological effects of substituted phenols is an active area, and future studies may elucidate the specific mechanisms of action for this compound.

Data Presentation

As no specific quantitative solubility data for this compound was found during the literature search, a data table cannot be provided at this time. Researchers are encouraged to use the provided experimental protocol to generate this data for their specific solvents and temperature conditions of interest.

Conclusion

This technical guide has summarized the currently available information on this compound, focusing on its physicochemical properties. While specific solubility data is sparse, a detailed, generalized experimental protocol has been provided to enable researchers to determine these values. Further investigation is required to uncover the potential biological activities and associated signaling pathways of this compound.

Navigating the Safety Landscape of 4-Methoxy-2,3,5,6-tetramethylphenol: An In-depth Technical Guide

Physicochemical and Toxicological Profile

While specific data for 4-Methoxy-2,3,5,6-tetramethylphenol is sparse, its structure suggests it is a solid with a molecular weight of 180.24 g/mol and a molecular formula of C₁₁H₁₆O₂.[1] The toxicological profile is inferred from related phenolic compounds. Phenols, as a class, can cause a range of health effects, and it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.

Table 1: Physicochemical Properties of this compound and a Key Analog

| Property | This compound | 4-Methoxyphenol (Analog) |

| CAS Number | 19587-93-0[1] | 150-76-5[2] |

| Molecular Formula | C₁₁H₁₆O₂[1] | C₇H₈O₂[3] |

| Molecular Weight | 180.24 g/mol [1] | 124.1 g/mol [3] |

| Appearance | Not specified | White to tan solid in various forms[3] |

| Odor | Not specified | Characteristic odor[3] |

Table 2: Acute Toxicity Data for Analogous Phenolic Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| 4-Methoxyphenol | Oral | Rat | 1630 mg/kg bw | [4] |

| 4-Methoxyphenol | Dermal | Rat & Rabbit | >2000 mg/kg bw | [4] |

| o-Cresol | Oral | Rat | 121 mg/kg bw | |

| p-Cresol | Oral | Rat | 207 mg/kg bw | |

| m-Cresol | Oral | Rat | 242 mg/kg bw |

Hazard Identification and Classification

Currently, there is no official GHS classification for this compound.[1] However, based on the data for 4-Methoxyphenol and other related phenols, the following potential hazards should be considered:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation. Some phenols can cause severe skin burns.[5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Skin Sensitization: May cause an allergic skin reaction.[2]

-

Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[6][7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][7]

-

Skin Protection:

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[7]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

The decision-making process for first aid is outlined in the following diagram:

References

- 1. Page loading... [guidechem.com]

- 2. carlroth.com [carlroth.com]

- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the oxidation of 2,3,5,6-tetramethylphenol (durenol) to duroquinone, followed by a selective methoxylation to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.

Introduction

Substituted phenols are a class of compounds with significant interest in various fields of chemical research, particularly in the development of novel therapeutic agents and functional materials. The specific substitution pattern of this compound, featuring a methoxy group and four methyl groups on the phenolic ring, imparts unique electronic and steric properties that make it an attractive target for synthesis. This protocol outlines a reliable method for its preparation in a laboratory setting.

Experimental Protocols

Step 1: Oxidation of 2,3,5,6-Tetramethylphenol to Duroquinone

This procedure is adapted from established methods for the oxidation of substituted phenols.

Materials:

-

2,3,5,6-Tetramethylphenol (Durenol)

-

Ferric Chloride (FeCl₃), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetramethylphenol (10.0 g, 66.6 mmol) in methanol (100 mL).

-

In a separate beaker, carefully prepare a solution of ferric chloride (43.2 g, 266.4 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (10 mL). Caution: This solution is highly corrosive.

-

Slowly add the ferric chloride solution to the stirred solution of 2,3,5,6-tetramethylphenol.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The color of the reaction mixture will change, indicating the progress of the oxidation.

-

After reflux, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude duroquinone.

-

The crude product can be purified by recrystallization from ethanol to afford yellow, needle-like crystals.

Step 2: Selective Methoxylation of Duroquinone

This protocol is designed for the selective mono-methoxylation of the quinone intermediate.

Materials:

-

Duroquinone

-

Sodium Methoxide (NaOMe)

-

Methanol, anhydrous

-

Diethyl ether

-

Ammonium Chloride (NH₄Cl), saturated aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Standard glassware for extraction and filtration

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve duroquinone (5.0 g, 30.4 mmol) in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium methoxide (1.64 g, 30.4 mmol) in anhydrous methanol (25 mL) dropwise to the stirred duroquinone solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

| Parameter | Step 1: Oxidation | Step 2: Methoxylation |

| Starting Material | 2,3,5,6-Tetramethylphenol | Duroquinone |

| Reagents | Ferric Chloride, HCl, Methanol, Dichloromethane | Sodium Methoxide, Methanol, Diethyl Ether |

| Reaction Time | 4 hours | 4 hours |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Product | Duroquinone | This compound |

| Typical Yield | 85-95% | 60-75% |

| Purity (post-purification) | >98% (by NMR) | >98% (by GC-MS) |

| Appearance | Yellow crystalline solid | Off-white to pale yellow solid |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Characterization Data

The final product, this compound (CAS No: 19587-93-0), has a molecular weight of 180.24 g/mol and a molecular formula of C₁₁H₁₆O₂.[1] The structure can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Ferric chloride and concentrated hydrochloric acid are corrosive and should be handled with extreme care.

-

Sodium methoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this compound for further investigation in their respective fields. The provided data and workflow diagram are intended to facilitate the successful replication of this synthesis.

References

Application Notes and Protocols for the Characterization of 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5,6-tetramethylphenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research. Its antioxidant properties, stemming from the phenolic hydroxyl group, and its unique substitution pattern make it a compound of interest for studies related to oxidative stress and as a synthon in organic chemistry. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control.

These application notes provide detailed protocols for the characterization of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a potential signaling pathway influenced by structurally similar phenolic compounds is illustrated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19587-93-0 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Monoisotopic Mass | 180.115029749 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The following protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.

-

GC-MS System: A standard GC-MS system equipped with a capillary column is suitable.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Separation: The separation is achieved on a capillary column.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Quantitative Data (Predicted based on analogs):

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Predicted Retention Time | 10-15 min |

| Predicted Key m/z Fragments | 180 (M+), 165 (M+-CH3), 137, 109 |

Experimental Workflow for GC-MS Analysis

References

Application Note: Mass Spectrometric Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrometric analysis of 4-Methoxy-2,3,5,6-tetramethylphenol, a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. The protocols outlined herein are designed to facilitate the sensitive and specific detection and quantification of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This note includes predicted fragmentation patterns, instrument parameters, and data presentation formats.

Introduction

This compound, with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a methylated and methoxylated phenol derivative.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This application note details appropriate methodologies for its analysis by both GC-MS and LC-MS, providing researchers with the necessary tools to incorporate this analysis into their workflows.

Predicted Mass Spectrometry Fragmentation

Upon electron ionization (EI), the molecule is expected to form a molecular ion at m/z 180. The primary fragmentation event is likely the loss of a methyl group (CH₃•) from one of the aromatic methyl substituents or the methoxy group, leading to a stable benzylic or oxonium ion. The most probable fragmentation is the loss of a methyl radical to form a highly stable ion at m/z 165. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic structure.

Key Predicted Fragments:

-

m/z 180: Molecular ion [M]⁺•

-

m/z 165: [M - CH₃]⁺ (likely the base peak)

-

m/z 137: [M - CH₃ - CO]⁺

Quantitative Data Presentation

The following table represents a hypothetical, yet expected, set of results for the GC-MS analysis of this compound, illustrating how quantitative data can be structured for clarity and comparison.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 12.5 (Predicted) | 165 | 180 | 137 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of this compound using a standard GC-MS system with electron ionization.

a. Sample Preparation:

-

Accurately weigh 1 mg of the this compound standard.

-

Dissolve the standard in 1 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, use a compatible extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and dissolve the final extract in the same solvent used for the standards.

b. GC-MS Instrument Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Column Flow | 1.0 mL/min (Constant Flow) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound using a reverse-phase LC system coupled to a mass spectrometer with electrospray ionization (ESI).

a. Sample Preparation:

-

Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).

-

Ensure all samples and standards are filtered through a 0.22 µm syringe filter before injection.

b. LC-MS Instrument Parameters:

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase, 2.1 mm x 100 mm, 2.6 µm particle size (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Drying Gas Temperature | 325 °C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Mass Range | m/z 50-500 |

Visualizations

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General experimental workflow for mass spectrometric analysis.

References

using 4-Methoxy-2,3,5,6-tetramethylphenol in vitamin E synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a crucial fat-soluble antioxidant, is a collective term for a group of compounds that includes tocopherols and tocotrienols. Among these, α-tocopherol exhibits the highest biological activity and is the most prevalent form in the body. The industrial synthesis of Vitamin E, particularly all-rac-α-tocopherol, is a well-established process of significant interest in the pharmaceutical, nutraceutical, and food industries.

These application notes provide a detailed overview of the primary synthetic route to α-tocopherol and explore the role of related phenolic compounds, such as 4-Methoxy-2,3,5,6-tetramethylphenol, in the context of Vitamin E research. While not a conventional precursor in the mainstream synthesis of Vitamin E, this compound serves as a valuable model compound for studying the antioxidant properties and structure-activity relationships of the tocopherol family.

Core Industrial Synthesis of α-Tocopherol

The predominant industrial method for synthesizing α-tocopherol involves the condensation of two key intermediates: 2,3,5-Trimethylhydroquinone (TMHQ) and Isophytol.

Logical Workflow for α-Tocopherol Synthesis

Caption: General workflow for the industrial synthesis of α-Tocopherol.

Part 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)

The synthesis of the aromatic core of Vitamin E, 2,3,5-Trimethylhydroquinone (TMHQ), is a critical step. A common starting material for this process is 2,3,6-trimethylphenol.

Experimental Protocol: Two-Step Synthesis of TMHQ from 2,3,6-Trimethylphenol

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-p-benzoquinone

-

Reaction Setup: A stirred tank reactor equipped with a gas inlet, reflux condenser, and temperature control is charged with 2,3,6-trimethylphenol and a suitable solvent (e.g., acetonitrile).

-

Catalyst Addition: A cobalt-based catalyst, such as a Co-salen complex, is introduced into the reaction mixture.

-

Oxidation: The mixture is heated to 40-60°C, and oxygen or air is bubbled through the solution.

-

Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure to yield crude 2,3,5-trimethyl-p-benzoquinone.

Step 2: Reduction of 2,3,5-Trimethyl-p-benzoquinone to TMHQ

-

Dissolution: The crude 2,3,5-trimethyl-p-benzoquinone is dissolved in a solvent like isopropanol or ethyl acetate.

-

Hydrogenation: The solution is transferred to a hydrogenation reactor, and a noble metal catalyst, typically palladium on carbon (Pd/C), is added.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) at a temperature of 50-70°C.

-

Completion and Isolation: After the reaction is complete (as monitored by TLC or HPLC), the catalyst is filtered off. The solvent is then evaporated, and the resulting crude TMHQ can be purified by recrystallization.

Quantitative Data for TMHQ Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,3,6-Trimethylphenol | [1] |

| Intermediate | 2,3,5-Trimethyl-p-benzoquinone | [1] |

| Final Product | 2,3,5-Trimethylhydroquinone | [2] |

| Typical Overall Yield | 85-95% | [1][3] |

| Purity (post-recrystallization) | >99% | [4] |

Part 2: Condensation of TMHQ and Isophytol to form α-Tocopherol

The final step in the synthesis is a Friedel-Crafts alkylation reaction between TMHQ and Isophytol.

Experimental Protocol: Synthesis of all-rac-α-Tocopherol

-

Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen) is charged with 2,3,5-Trimethylhydroquinone (TMHQ).

-

Solvent and Catalyst: A non-polar aprotic solvent such as hexane or heptane is added, followed by a Lewis acid or Brønsted acid catalyst. A common catalyst system is a mixture of zinc chloride and hydrochloric acid.

-

Addition of Isophytol: Isophytol is added dropwise to the reaction mixture at a controlled temperature, typically between 80-120°C.[5]

-

Reaction Progression: The reaction is stirred at the elevated temperature for several hours. The formation of water as a byproduct can be monitored and removed.

-

Quenching and Work-up: After completion, the reaction is cooled and quenched by the addition of water. The organic layer is separated, washed with a sodium bicarbonate solution and then with brine.

-

Purification: The solvent is removed in vacuo, and the resulting crude α-tocopherol is purified by vacuum distillation or column chromatography to yield a viscous, pale yellow oil.

Quantitative Data for α-Tocopherol Synthesis

| Parameter | Value | Reference |

| Reactant 1 | 2,3,5-Trimethylhydroquinone | [5] |

| Reactant 2 | Isophytol | [5] |

| Product | all-rac-α-Tocopherol | [5] |

| Molecular Weight of Product | 430.71 g/mol | [6] |

| Typical Yield | 90-95% | [5] |

| Appearance | Pale yellow, viscous oil | [6] |

Role of this compound in Vitamin E Research

While the direct synthesis of Vitamin E from this compound is not a conventional route, this compound is structurally related to the chromanol head of α-tocopherol. The key difference is the presence of a methoxy group instead of a hydroxyl group at the 6-position.

Significance as a Model Compound

This compound (TMMP) is utilized as a model compound to investigate the antioxidant mechanisms of Vitamin E. The phenolic hydroxyl group in α-tocopherol is crucial for its radical-scavenging activity. By comparing the antioxidant capacity of α-tocopherol with that of TMMP, researchers can elucidate the role of this hydroxyl group.

Hypothetical Synthetic Pathway and Comparative Chemistry

A hypothetical conversion of this compound to a key Vitamin E intermediate would involve demethylation to produce 2,3,5,6-tetramethylhydroquinone. However, the more common and industrially viable routes start from other precursors.

The study of such compounds helps in understanding the structure-activity relationship of antioxidants. For instance, the rate constant for the reaction of α-tocopherol with peroxyl radicals is significantly higher than that of simpler phenolic compounds, highlighting its superior antioxidant efficacy.

Comparative Antioxidant Activity

| Compound | Rate Constant (k) with Peroxyl Radicals (M⁻¹s⁻¹) | Key Structural Feature |

| α-Tocopherol | 2.35 x 10⁶ | Chromanol ring with hydroxyl group |

| This compound | 2.1 x 10⁵ | Methoxy group instead of hydroxyl |

This data illustrates the importance of the free phenolic hydroxyl group for the potent antioxidant activity of Vitamin E.

Relationship Diagram

Caption: Relationship between key compounds in Vitamin E synthesis and research.

Conclusion

The synthesis of Vitamin E is a highly optimized industrial process centered around the condensation of 2,3,5-Trimethylhydroquinone and Isophytol. While this compound is not a direct precursor in this established pathway, its structural similarity to the active portion of the Vitamin E molecule makes it an important tool for researchers. Its use as a model compound allows for a deeper understanding of the antioxidant mechanisms that underpin the vital biological role of Vitamin E. These application notes provide the foundational protocols and data for professionals engaged in the synthesis and study of this essential vitamin.

References

- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 3. aidic.it [aidic.it]

- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 5. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

- 6. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methoxy-2,3,5,6-tetramethylphenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Methoxy-2,3,5,6-tetramethylphenol as a strategic building block in the synthesis of complex organic molecules. Due to the limited specific literature on this particular compound, the following applications and protocols are based on the inferred reactivity from structurally similar and well-documented polymethylated phenols.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic routes and for the characterization of resulting products.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| CAS Number | 19587-93-0 | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data:

-

¹H NMR: Protons of the four methyl groups on the aromatic ring would likely appear as distinct singlets. The methoxy group protons would also be a singlet. The phenolic proton would be a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: Signals for the four aromatic methyl carbons, the four quaternary aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group would be expected.

-

IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the phenolic group would be expected around 3200-3600 cm⁻¹. C-O stretching vibrations for the ether and phenol functionalities would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180.24.

Potential Applications in Organic Synthesis

The fully substituted aromatic ring and the presence of a nucleophilic hydroxyl group and a methoxy group make this compound an interesting candidate for several synthetic transformations.

The core structure of this compound is reminiscent of the aromatic head of tocopherols (Vitamin E). While the natural α-tocopherol is synthesized from 2,3,5-trimethylhydroquinone[2], this building block could be employed to synthesize novel, highly methylated Vitamin E analogs with potentially enhanced antioxidant or other biological activities.

A plausible synthetic route would involve the acid-catalyzed condensation of this compound with a suitable phytyl tail precursor, such as isophytol.

Hypothetical Experimental Protocol: Synthesis of a 4-Methoxy-α-Tocopherol Analog

Objective: To synthesize a novel tocopherol analog via the condensation of this compound with isophytol.

Materials:

-

This compound

-

Isophytol

-

Anhydrous p-toluenesulfonic acid (PTSA) or another suitable Lewis acid

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), isophytol (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 4-methoxy-α-tocopherol analog.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure.

Hindered phenols are a well-established class of antioxidants due to their ability to scavenge free radicals and form stable phenoxyl radicals. The fully methylated aromatic ring of this compound provides significant steric hindrance around the phenolic hydroxyl group. This structural feature suggests its potential as a precursor to novel and potent antioxidants.

Hypothetical Experimental Protocol: Synthesis of a Sterically Hindered Phenolic Antioxidant

Objective: To synthesize a derivative of this compound with enhanced antioxidant properties.

Materials:

-

This compound

-

A suitable alkylating or acylating agent (e.g., a long-chain alkyl halide or an acid chloride)

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Anhydrous acetone or dichloromethane

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator